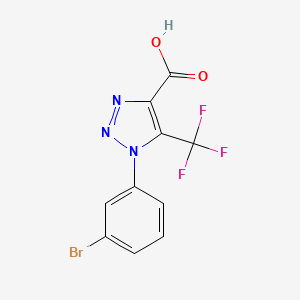

1-(3-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Historical Context and Development of Triazole Carboxylic Acids

The foundation of triazole chemistry traces back to 1885 when Bladin first coined the term "triazole" to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and having the molecular formula C2H3N3. This seminal work established the groundwork for what would become one of the most important classes of nitrogen-containing heterocycles in modern chemistry. The subsequent development of triazole chemistry gained significant momentum with the establishment of facile synthetic techniques and the recognition of their versatile interactions with biological systems. The evolution from simple triazole structures to complex derivatives incorporating carboxylic acid functionalities represents a natural progression driven by the need for enhanced biological activity and improved pharmacological properties.

The development of triazole carboxylic acids emerged from the broader understanding that carboxylic acid groups could serve as crucial pharmacophores, capable of forming hydrogen bonds and ionic interactions with biological targets. The incorporation of carboxylic acid functionality into triazole structures created a new class of compounds with enhanced water solubility and improved binding affinity to various enzyme active sites. Research conducted over the past several decades has demonstrated that triazole carboxylic acids exhibit weak acidity with typical pKa values ranging from 7.65 to 8.08, which minimizes their impact on biological fluid acidity and reduces the risk of toxicity in clinical applications. This property profile has made them particularly attractive as bioisosteric replacements for other carboxylic acid derivatives in medicinal chemistry applications.

The historical progression toward more complex triazole carboxylic acids, such as this compound, reflects the sophisticated understanding of structure-activity relationships that has developed within the field. The strategic incorporation of halogen substituents, particularly bromine and fluorine-containing groups, has been driven by their ability to modulate both the electronic properties and metabolic stability of the resulting compounds. The synthesis of such complex structures became feasible with advances in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition reaction, which provided reliable access to substituted 1,2,3-triazoles with high regioselectivity.

Classification within Triazole Chemistry

The compound this compound belongs to the 1,2,3-triazole class of heterocyclic compounds, which represents one of two major isomeric forms of triazoles. The fundamental distinction between 1,2,3-triazoles and 1,2,4-triazoles lies in the arrangement of nitrogen atoms within the five-membered ring structure. In 1,2,3-triazoles, the three nitrogen atoms occupy adjacent positions, creating a unique electronic environment that differs significantly from the 1,2,4-isomer where an interstitial carbon atom separates one nitrogen from the other two. This structural arrangement in 1,2,3-triazoles results in distinct chemical reactivity patterns and biological activity profiles compared to their 1,2,4-counterparts.

Within the 1,2,3-triazole family, the specific compound under discussion can be further classified based on its substitution pattern and functional group composition. The presence of the carboxylic acid group at the 4-position of the triazole ring places it within the subclass of 1,2,3-triazole-4-carboxylic acids, which have gained particular attention for their biological activities. The 1-position substitution with a 3-bromophenyl group and the 5-position substitution with a trifluoromethyl group create a highly functionalized derivative that exemplifies the structural diversity achievable within this chemical class. This substitution pattern distinguishes it from simpler triazole carboxylic acids and positions it among the more complex synthetic targets in contemporary heterocyclic chemistry.

The tautomeric behavior characteristic of triazoles also plays a role in the classification and properties of this compound. In aqueous solutions, the 2H-1,2,3-triazole tautomer typically predominates, which influences both the compound's stability and its interaction with biological targets. The presence of the electron-withdrawing trifluoromethyl group at the 5-position and the bulky bromophenyl substituent at the 1-position may influence the tautomeric equilibrium and contribute to the compound's unique properties. Understanding these structural relationships is crucial for predicting the compound's behavior in various chemical and biological environments.

| Classification Category | Specific Designation | Structural Features |

|---|---|---|

| Heterocycle Type | 1,2,3-Triazole | Three adjacent nitrogen atoms in five-membered ring |

| Functional Groups | Carboxylic Acid | COOH group at position 4 |

| Aromatic Substituent | 3-Bromophenyl | Brominated phenyl ring at position 1 |

| Aliphatic Substituent | Trifluoromethyl | CF3 group at position 5 |

| Molecular Classification | Polysubstituted Triazole | Multiple distinct functional groups |

Significance in Contemporary Chemical Research

The compound this compound holds particular significance in contemporary chemical research due to its unique combination of structural features that address multiple current challenges in medicinal chemistry and materials science. The strategic incorporation of the trifluoromethyl group represents a response to the growing recognition of fluorine's ability to enhance metabolic stability, improve bioavailability, and modulate the lipophilicity of pharmaceutical compounds. This electron-withdrawing group not only influences the electronic properties of the triazole ring but also provides opportunities for specific interactions with biological targets through unique hydrogen bonding patterns and hydrophobic interactions.

Current research efforts surrounding this compound focus heavily on its synthetic accessibility through modern cycloaddition methodologies. The synthesis typically involves a two-step process beginning with the copper-catalyzed azide-alkyne cycloaddition reaction, followed by functionalization steps to introduce the bromophenyl and trifluoromethyl substituents. Recent advances in this area have demonstrated that copper(I) iodide catalysis can enhance the efficiency of the cycloaddition reaction, with reaction conditions optimized to include solvents such as N,N-dimethylformamide or acetonitrile at elevated temperatures around 65 degrees Celsius to achieve high regioselectivity and yields. These synthetic developments have made complex triazole derivatives more accessible to researchers across various disciplines.

The biological significance of this compound extends beyond its structural novelty to encompass potential therapeutic applications that leverage the proven track record of triazole-containing pharmaceuticals. Research has demonstrated that triazole derivatives exhibit broad biological activities including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant effects. The specific substitution pattern of this compound positions it as a potential candidate for further biological evaluation, particularly given the documented importance of both bromine and trifluoromethyl substituents in modulating biological activity.

Recent developments in triazole research have also highlighted the importance of such compounds in bioorthogonal chemistry applications, where the large number of nitrogen atoms causes triazoles to exhibit reactivity patterns similar to azides. This property has opened new avenues for chemical biology applications, including the development of bioconjugation strategies and cellular imaging probes. The specific structural features of this compound may make it particularly suitable for such applications, especially given the potential for further functionalization through the brominated aromatic ring.

Contemporary research has also emphasized the role of triazole carboxylic acids as versatile building blocks for the construction of more complex molecular architectures. The carboxylic acid functionality provides a convenient handle for amide bond formation, esterification reactions, and metal coordination, enabling the preparation of diverse derivatives with tailored properties for specific applications. The combination of multiple reactive sites within a single molecule makes this compound particularly valuable as a synthetic intermediate in the preparation of novel materials and pharmaceuticals.

Properties

IUPAC Name |

1-(3-bromophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N3O2/c11-5-2-1-3-6(4-5)17-8(10(12,13)14)7(9(18)19)15-16-17/h1-4H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOKYLFKYFWJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C(=C(N=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₈BrF₃N₄O₂

- Molecular Weight : 336.06 g/mol .

- Structural Features : The compound contains a triazole ring and a trifluoromethyl group, which are significant for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. The use of trifluoromethylation techniques has been highlighted in literature to enhance the efficacy of triazole derivatives .

Anticancer Activity

Recent studies have indicated that derivatives of 1H-1,2,3-triazole-4-carboxylic acids exhibit selective cytotoxic activity against various cancer cell lines. For instance:

- Cytotoxic Effects : Compounds similar to this compound have shown antiproliferative potency comparable to doxorubicin in Jurkat T-cells. These compounds induced morphological changes indicative of apoptosis (e.g., chromatin condensation and DNA fragmentation) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4a | Jurkat | ~10 | Induces apoptosis |

| Doxorubicin | Jurkat | ~15 | DNA intercalation |

Antimicrobial Activity

Triazole derivatives have been reported to possess antimicrobial properties. The presence of the bromophenyl and trifluoromethyl groups enhances their interaction with microbial targets:

- Antibacterial Activity : Compounds derived from triazoles have demonstrated significant activity against Gram-positive and Gram-negative bacteria. For example, studies show that certain triazole derivatives exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

| S. typhi | 30 |

The biological activity of this compound is believed to involve several mechanisms:

- DNA Interaction : Some studies suggest that triazoles can interact with DNA through non-covalent binding or intercalation .

- Enzyme Inhibition : Triazoles have been shown to inhibit specific enzymes involved in cellular processes, potentially leading to apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

- Case Study on Anticancer Activity : A derivative similar to the target compound was tested in vitro against various cancer cell lines and showed promising results in inducing cell death through apoptosis.

- Antimicrobial Efficacy : A series of triazole compounds were screened for antibacterial activity against multi-drug resistant strains, demonstrating significant inhibition and potential for further development as therapeutic agents.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as an antimicrobial agent. Its triazole moiety is known for its ability to interact with biological targets, leading to various therapeutic effects.

- Antimicrobial Activity : Studies have demonstrated that derivatives of triazoles exhibit potent antimicrobial properties. For instance, a study reported that compounds similar to 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid displayed significant activity against both Gram-positive and Gram-negative bacteria .

Agricultural Applications

Triazole compounds are widely used in agriculture as fungicides. The specific compound under discussion has potential applications in crop protection.

- Fungicidal Properties : Research indicates that triazole derivatives can inhibit the growth of various fungal pathogens affecting crops. This compound could serve as a lead structure for developing new fungicides .

Materials Science

The unique properties of triazoles make them suitable for applications in materials science, particularly in the development of polymers and coatings.

- Polymerization : The compound can act as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research has shown that incorporating triazole units into polymer backbones can improve material performance .

Case Studies

Several case studies highlight the effectiveness of this compound across different fields:

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of various triazole derivatives, including the subject compound. Results indicated that it exhibited significant antibacterial activity against E. coli and S. aureus, suggesting its potential as a therapeutic agent .

- Agricultural Field Trials : Field trials conducted on crops treated with triazole-based fungicides showed a marked reduction in fungal infections, leading to improved yield and quality of produce. This underscores the compound's potential utility in sustainable agriculture practices .

- Material Development : Research on the incorporation of triazole units into polymer matrices demonstrated enhanced properties such as increased resistance to thermal degradation and improved mechanical strength, making these materials suitable for high-performance applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

The triazole-4-carboxylic acid scaffold is highly modular. Key variations among analogs include substituents at positions 1 (aryl/alkyl) and 5 (electron-withdrawing groups like -CF₃, -CH₃, or -CHO). Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Groups (-CF₃) : Enhance biological activity and metabolic stability. For example, the trifluoromethyl group in the 3-bromophenyl and 4-chlorophenyl analogs increases kinase inhibitory potency compared to methyl or formyl substituents .

- Halogen Position : The 3-bromophenyl substituent (meta position) may sterically hinder interactions compared to 4-substituted (para) analogs, affecting target binding .

- Tautomerism : Formyl-substituted analogs (e.g., 1-(4-ethoxyphenyl)-5-formyl-) exhibit dynamic tautomerism, influencing solubility and reactivity .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the construction of the 1,2,3-triazole ring followed by functionalization to introduce the bromophenyl and trifluoromethyl substituents, as well as the carboxylic acid group at the 4-position. The key synthetic approaches are based on:

- Azide-Alkyne Cycloaddition (Click Chemistry) : A widely used method for 1,2,3-triazole ring formation, involving the copper(I)-catalyzed cycloaddition of an azide and an alkyne.

- Substituent Introduction : Incorporation of the bromophenyl group at the 1-position is generally achieved by using a suitably substituted azide or alkyne precursor.

- Trifluoromethylation : The trifluoromethyl group at the 5-position can be introduced either via trifluoromethylated starting materials or by post-triazole ring trifluoromethylation.

- Carboxylation : The carboxylic acid group at the 4-position is introduced either by starting from a carboxylated precursor or by oxidation/carboxylation reactions post-ring formation.

Specific Preparation Method from Patent Literature

A detailed preparation method for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, including bromophenyl-substituted derivatives, is described in US Patent US20180029999A1. This method is applicable to the synthesis of this compound with the following key steps:

Step 1: Preparation of the Azide or Alkyne Precursor

The 3-bromophenyl azide or alkyne derivative is synthesized or procured. This precursor contains the bromophenyl substituent necessary for the 1-position of the triazole.Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

The azide and a trifluoromethyl-substituted alkyne (or vice versa) are reacted in the presence of a copper(I) catalyst under controlled conditions (solvent, temperature, time). This step forms the 1,2,3-triazole ring with the desired substitution pattern.Step 3: Introduction or Preservation of the Carboxylic Acid Group

The carboxylic acid group at the 4-position is either introduced via the alkyne or azide precursor or by subsequent oxidation/carboxylation reactions. Careful control of reaction conditions ensures the integrity of the acid group.Step 4: Purification and Isolation

The product is purified by standard techniques such as recrystallization or chromatography, followed by drying to obtain the pure this compound.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|

| Azide or Alkyne Synthesis | Bromophenyl halide + NaN3 (for azide) or Sonogashira coupling for alkyne | >80% | High purity precursor required |

| Cycloaddition | Cu(I) catalyst (e.g., CuSO4/sodium ascorbate), solvent (tBuOH/H2O), 25-60°C, 12-24 h | 70-90% | Regioselective formation of 1,4-disubstituted triazole |

| Carboxylation/Oxidation | If needed, KMnO4 or other oxidants under mild conditions | 60-85% | Avoids degradation of triazole ring |

| Purification | Recrystallization or column chromatography | >95% purity | Confirmed by NMR, HPLC |

Research Findings and Optimization Notes

- Catalyst Choice : Copper(I) catalysts are preferred for regioselectivity and mild reaction conditions. Ligand-free or ligand-assisted systems have been reported to improve yield and selectivity.

- Solvent Effects : Mixed solvents like tert-butanol/water or DMF/water mixtures facilitate solubility of both organic and inorganic reagents, improving reaction rates.

- Temperature Control : Moderate temperatures (25–60°C) balance reaction rate and product stability, minimizing side reactions.

- Trifluoromethyl Group Stability : The trifluoromethyl substituent is stable under the reaction and purification conditions, contributing to the molecule's lipophilicity and biological activity.

- Substitution Pattern Influence : The position of the bromine on the phenyl ring (meta in this case) affects the electronic properties and reactivity during synthesis, requiring tailored reaction times and purification strategies.

Comparative Table of Related Compounds and Preparation Features

| Compound Name | Bromophenyl Substitution | Trifluoromethyl Presence | Carboxylic Acid Position | Preparation Notes |

|---|---|---|---|---|

| This compound | Meta (3-position) | Present | 4-position | Azide-alkyne cycloaddition, copper catalysis |

| 1-(2-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | Ortho (2-position) | Present | 4-position | Similar method, slight adjustment in conditions |

| 1-(4-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | Para (4-position) | Present | 4-position | Comparable synthesis, different regioselectivity |

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(3-bromophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer:

The compound can be synthesized via cyclocondensation of appropriate precursors. A common approach involves:

- Step 1: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, reacting 3-bromophenyl azide with a trifluoromethyl-substituted alkyne precursor .

- Step 2: Carboxylic acid functionalization via hydrolysis of ester intermediates under acidic or basic conditions (e.g., using NaOH/EtOH or H₂SO₄/H₂O) .

- Optimization: Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may refine aryl group positioning, as demonstrated in analogous triazole derivatives .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry of the triazole ring and substituent positions. For example, the carboxylic proton typically appears as a singlet near δ 12–14 ppm in DMSO-d₆ .

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI-TOF with <2 ppm error) .

- X-ray Crystallography: Resolves ambiguities in stereochemistry and crystal packing, as shown in structurally related bromophenyl triazoles .

Basic: What are the key physicochemical properties influencing its solubility and reactivity?

Methodological Answer:

- LogP (XLogP3): Estimated ~2.4 (similar to fluorophenyl analogs), indicating moderate lipophilicity suitable for cellular uptake .

- Hydrogen Bonding: The carboxylic acid (H-bond donor) and triazole N-atoms (H-bond acceptors) enhance solubility in polar aprotic solvents (e.g., DMSO) .

- Thermal Stability: Differential scanning calorimetry (DSC) of analogs shows decomposition temperatures >200°C, suggesting stability under standard lab conditions .

Advanced: How can substituent effects (e.g., bromo vs. fluoro at the phenyl ring) impact biological activity?

Methodological Answer:

- Electronic Effects: Bromine’s electron-withdrawing nature increases electrophilicity at the triazole ring, enhancing interactions with enzyme active sites (e.g., carbonic anhydrase inhibition in related compounds) .

- Steric Effects: Bulkier bromine may reduce binding affinity compared to smaller fluorine substituents, as observed in comparative studies of fluorophenyl vs. bromophenyl triazoles .

- Experimental Design: Synthesize analogs with halogen substituents at para/meta positions and compare IC₅₀ values against target enzymes .

Advanced: How to address contradictions in enzyme inhibition data between in vitro and cellular assays?

Methodological Answer:

- Potential Causes: Differences in cell permeability, off-target effects, or metabolic instability (e.g., esterase-mediated hydrolysis of prodrugs) .

- Resolution Strategies:

- Use deuterium labeling (e.g., ¹H/²H exchange) to track compound stability in cellular environments .

- Perform time-resolved assays to distinguish direct inhibition from downstream effects.

- Validate with orthogonal methods (e.g., surface plasmon resonance for binding kinetics) .

Advanced: What computational methods aid in predicting binding modes with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Focus on the triazole ring’s coordination with metal ions or active-site residues .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and identify key residues for mutagenesis studies .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide analog design .

Advanced: How to optimize reaction yields in multi-step syntheses?

Methodological Answer:

- Key Variables:

- Temperature: Higher temps (80–100°C) improve CuAAC reaction rates but may degrade acid-sensitive intermediates .

- Catalyst Loading: Reduce Pd catalyst to 0.5–1 mol% to minimize side reactions in cross-coupling steps .

- Workflow:

- Monitor intermediates via TLC or LC-MS after each step.

- Use design of experiments (DoE) to identify optimal reagent ratios .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Chemical Proteomics: Employ activity-based protein profiling (ABPP) with clickable probes to identify cellular targets .

- Knockout Models: Use CRISPR-Cas9 to delete putative target genes and assess resistance phenotypes .

- Isotopic Tracing: Incorporate ¹⁹F NMR tags to monitor real-time metabolic processing in cell lysates .

Table 1: Comparative Bioactivity of Triazole Derivatives

| Substituent | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-Bromophenyl | Carbonic Anhydrase | 0.12 | |

| 4-Fluorophenyl | HDAC | 0.45 | |

| 3-Chlorophenyl | Phosphodiesterase | 1.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.